molecular formula C19H15ClFNO2 B11231884 N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11231884
M. Wt: 343.8 g/mol
InChI Key: FKHWQVYWUSYITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-fluorophenyl)furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with propanamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-furamide: Similar structure but with different substitution patterns on the furan ring.

    N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15ClFNO2/c20-14-3-7-16(8-4-14)22-19(23)12-10-17-9-11-18(24-17)13-1-5-15(21)6-2-13/h1-9,11H,10,12H2,(H,22,23)

InChI Key

FKHWQVYWUSYITP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.